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Introduction
Titanium(III) fluoride (TiF3), an inorganic compound with unique electronic and magnetic

properties, has garnered significant interest in various fields, including materials science and

catalysis. Density Functional Theory (DFT) has emerged as a powerful computational tool to

investigate the fundamental properties of materials at the atomic level. This technical guide

provides an in-depth overview of the theoretical understanding of TiF3 properties obtained from

DFT studies. It is designed to be a valuable resource for researchers, scientists, and

professionals in drug development seeking to understand and leverage the characteristics of

this intriguing material.

Structural Properties
DFT calculations have been employed to determine the ground-state crystal structure and

related properties of TiF3. The material typically crystallizes in a rhombohedral structure with

the R-3c space group.[1] Key structural parameters calculated from DFT are summarized in the

table below.

Table 1: Structural Properties of TiF3 from DFT Calculations
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Property Calculated Value

Crystal System Trigonal

Space Group R-3c (167)

Lattice Constants a = 5.43 Å, c = 13.34 Å

Unit Cell Volume 344.3 Å³

Density 2.98 g/cm³[1]

Formation Energy -3.691 eV/atom

Electronic and Magnetic Properties
The electronic and magnetic properties of TiF3 are of particular interest due to the presence of

unpaired d-electrons in the Ti³⁺ ion. DFT studies have been instrumental in elucidating the

electronic band structure, density of states (DOS), and magnetic ordering of this material.

Calculations suggest that TiF3 exhibits a metallic character. The total magnetic moment is

calculated to be 1.0 µB per formula unit, indicating a ferromagnetic ground state.

Table 2: Electronic and Magnetic Properties of TiF3 from DFT Calculations

Property Calculated Value/Description

Band Gap 0.000 eV (Metallic)

Magnetic Ordering Ferromagnetic (FM)

Total Magnetic Moment 1.000 µB/unit cell

Thermodynamic Properties
The thermodynamic stability of TiF3 has been assessed through DFT calculations of its

formation energy. The negative formation energy indicates that the compound is

thermodynamically stable with respect to its constituent elements.

Table 3: Thermodynamic Properties of TiF3 from DFT Calculations
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Property Calculated Value

Formation Energy -3.691 eV/atom

Computational Methodology
The presented DFT calculations are typically performed using the Vienna Ab initio Simulation

Package (VASP). The projector augmented wave (PAW) method is used to describe the

interaction between the core and valence electrons. For the exchange-correlation functional,

the Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and

Ernzerhof (PBE) is commonly employed. To account for the strong on-site Coulomb interaction

of the Ti 3d electrons, a Hubbard U correction (GGA+U) is often included.

A typical computational workflow for determining the properties of TiF3 is illustrated in the

following diagram:
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A typical workflow for DFT calculations of TiF3 properties.

Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of DFT predictions. Standard solid-

state characterization techniques are employed to synthesize and analyze the properties of

TiF3.
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Synthesis
High-purity TiF3 can be synthesized through various methods, including the reaction of titanium

metal with anhydrous hydrogen fluoride gas at elevated temperatures or through solid-state

reactions involving appropriate precursors. The synthesis is typically carried out under an inert

atmosphere to prevent oxidation.

Structural Characterization
X-ray Diffraction (XRD): Powder or single-crystal XRD is the primary technique used to

determine the crystal structure, lattice parameters, and phase purity of the synthesized TiF3.

The experimental diffraction pattern is compared with the one simulated from the DFT-

optimized structure for validation.

Electronic and Magnetic Property Measurements
Magnetic Susceptibility: The magnetic properties of TiF3 can be investigated using a SQUID

(Superconducting Quantum Interference Device) magnetometer. Temperature-dependent and

field-dependent magnetization measurements are performed to determine the magnetic

ordering (ferromagnetic, antiferromagnetic, etc.) and the magnetic transition temperature.

Electrical Resistivity: The metallic or insulating nature of TiF3 can be confirmed by measuring

its electrical resistivity as a function of temperature using a four-probe method.

Thermodynamic Property Measurements
Calorimetry: The formation enthalpy of TiF3 can be determined experimentally using solution

calorimetry or bomb calorimetry. These experimental values provide a direct comparison with

the DFT-calculated formation energy.

The following diagram illustrates a typical experimental workflow for the validation of DFT-

calculated properties of TiF3:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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